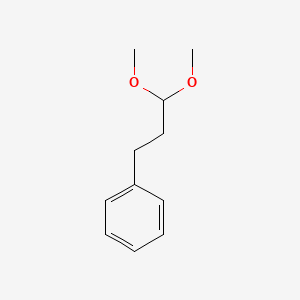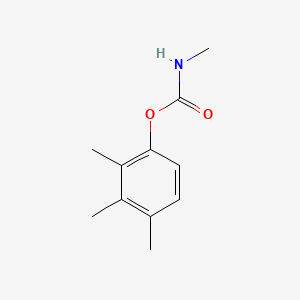
Carbamic acid, methyl-, 2,3,4-trimethylphenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, methyl-, 2,3,4-trimethylphenyl ester is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various industrial and agricultural applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, 2,3,4-trimethylphenyl ester typically involves the reaction of 2,3,4-trimethylphenol with methyl isocyanate. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the ester bond. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, methyl-, 2,3,4-trimethylphenyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to form the corresponding phenol and carbamic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce different functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, or halogens.
Major Products Formed
Hydrolysis: 2,3,4-trimethylphenol and carbamic acid.
Oxidation: Quinones or other oxidized derivatives.
Substitution: Various substituted derivatives depending on the electrophilic reagent used.
Applications De Recherche Scientifique
Carbamic acid, methyl-, 2,3,4-trimethylphenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce carbamate functionality into molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs with carbamate moieties.
Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.
Mécanisme D'action
The mechanism of action of carbamic acid, methyl-, 2,3,4-trimethylphenyl ester involves the inhibition of enzymes by forming a covalent bond with the active site. This covalent modification can lead to the inactivation of the enzyme, preventing it from catalyzing its normal reaction. The molecular targets often include enzymes with nucleophilic active sites, such as acetylcholinesterase. The pathways involved in its action are related to the disruption of normal enzyme function, leading to the accumulation of substrates or depletion of products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, methyl-, 3-methylphenyl ester
- Carbamic acid, methyl-, 4-methylphenyl ester
- Carbamic acid, methyl-, 2,6-dimethylphenyl ester
Uniqueness
Carbamic acid, methyl-, 2,3,4-trimethylphenyl ester is unique due to the presence of three methyl groups on the aromatic ring, which can influence its reactivity and interactions with enzymes. This structural feature can lead to differences in its chemical behavior and biological activity compared to other carbamate esters.
Propriétés
Numéro CAS |
3971-89-9 |
|---|---|
Formule moléculaire |
C11H15NO2 |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
(2,3,4-trimethylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C11H15NO2/c1-7-5-6-10(9(3)8(7)2)14-11(13)12-4/h5-6H,1-4H3,(H,12,13) |
Clé InChI |
QDTDXNJDLXKLLJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)OC(=O)NC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6S,10bR)-6-[4-(fluoromethylsulfanyl)phenyl]-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B13826703.png)
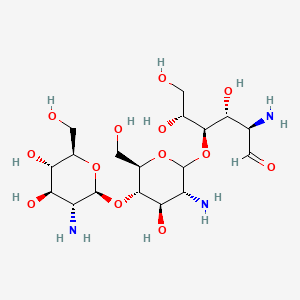
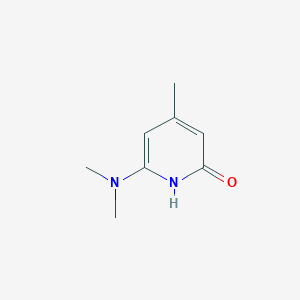
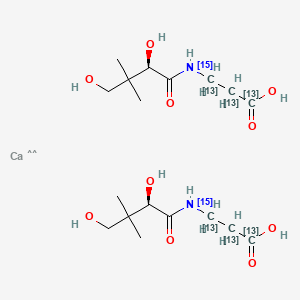
![5-ethyl-4-hydroxy-3-[(E)-N-hydroxy-C-methylcarbonimidoyl]-1,6-diphenylpyridin-2-one](/img/structure/B13826718.png)

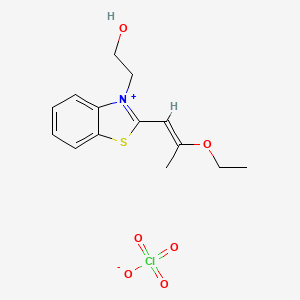
![N-[(3R,4R,5R)-4,5,6-trihydroxy-1-oxo-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B13826741.png)
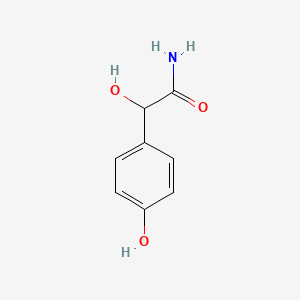
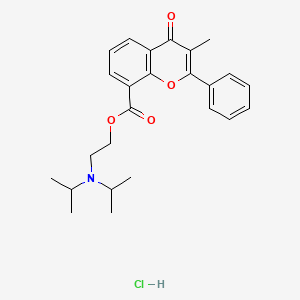
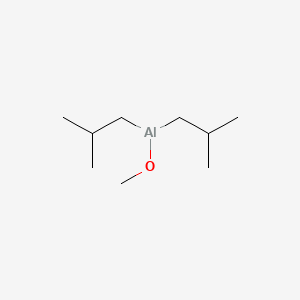
![6-[4-[(2S)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B13826765.png)
![(3R,4S,5S,7R,9S,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-9-fluoro-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B13826770.png)
